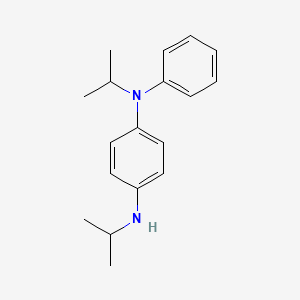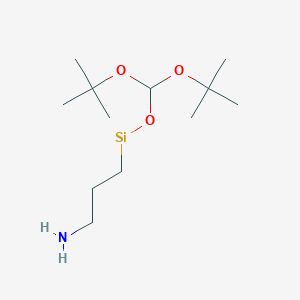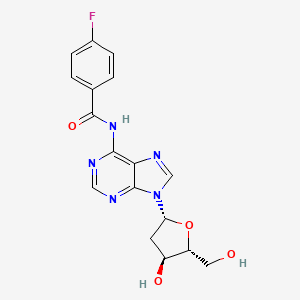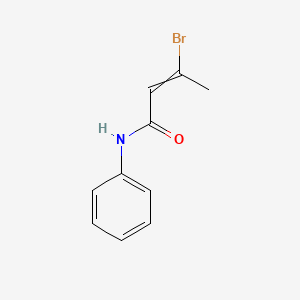![molecular formula C13H11N5 B14365242 N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine CAS No. 90522-70-6](/img/structure/B14365242.png)
N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine is a heterocyclic compound that features a benzotriazine core linked to a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine typically involves the reaction of 3-(aminomethyl)pyridine with 1,2,3-benzotriazine under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated synthesizers and optimization of reaction parameters can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or mCPBA in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain a nitrogen-containing heterocycle and are known for their medicinal properties.
Uniqueness
N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine is unique due to its benzotriazine core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
90522-70-6 |
|---|---|
Formule moléculaire |
C13H11N5 |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
N-(pyridin-3-ylmethyl)-1,2,3-benzotriazin-4-amine |
InChI |
InChI=1S/C13H11N5/c1-2-6-12-11(5-1)13(17-18-16-12)15-9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,16,17) |
Clé InChI |
KIMWOWWQEVDNOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN=N2)NCC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)
![(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol](/img/structure/B14365198.png)


![(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol](/img/structure/B14365214.png)





